molecular formula C10H18O3 B12085199 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol

1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol

Katalognummer: B12085199
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: ROMPQKKKVWYNQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a tetrahydropyran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol typically involves the reaction of cyclopropanemethanol with tetrahydro-2H-pyran-2-yl derivatives. One common method includes the use of tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, while the cyclopropane ring can provide rigidity and specificity in binding interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

[1-(oxan-2-yloxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C10H18O3/c11-7-10(4-5-10)8-13-9-3-1-2-6-12-9/h9,11H,1-8H2

InChI-Schlüssel

ROMPQKKKVWYNQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCC2(CC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.